

Benchmarking Dalzanemdor's performance against historical controls in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025



Benchmarking Dalzanemdor: A Preclinical Performance Review Against Historical Controls

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Dalzanemdor**'s (formerly SAGE-718) performance in key preclinical studies against historical controls. The data presented herein is intended to offer a comprehensive overview of **Dalzanemdor**'s pharmacological activity and its potential therapeutic utility in disorders associated with N-methyl-D-aspartate (NMDA) receptor hypofunction.

Introduction

Dalzanemdor is a novel, orally bioavailable, and brain-penetrant positive allosteric modulator (PAM) of the NMDA receptor.[1][2] It is an analog of the endogenous neurosteroid 24S-hydroxycholesterol.[1] The NMDA receptor is a critical component in synaptic plasticity, learning, and memory. Its hypofunction has been implicated in the pathophysiology of several neurological and psychiatric disorders. **Dalzanemdor** has been investigated in preclinical models that mimic NMDA receptor hypofunction, including phencyclidine (PCP)-induced behavioral deficits and models of reduced endogenous NMDA receptor modulation.[3][4]

This guide summarizes the key quantitative data from these preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and





experimental workflows.

Data Presentation In Vitro Efficacy: Potentiation of NMDA Receptor Currents

Dalzanemdor has been shown to potentiate NMDA receptor currents in vitro. The following table summarizes the dose-dependent enhancement of NMDA receptor-mediated currents by **Dalzanemdor** across different NMDA receptor subtypes.

NMDA Receptor Subtype	Dalzanemdor Concentration	Potentiation of NMDA Current (% of control)
GluN1/GluN2A	1 μΜ	Data not available in search results
GluN1/GluN2B	1 μΜ	Data not available in search results
GluN1/GluN2C	1 μΜ	Data not available in search results
GluN1/GluN2D	1 μΜ	Data not available in search results

Note: Specific quantitative data on the percentage of potentiation for each subtype was not available in the provided search results. The table structure is a template for such data.

In Vivo Efficacy: Reversal of PCP-Induced Social Interaction Deficits

The phencyclidine (PCP) model in rodents is a widely used preclinical model to study NMDA receptor hypofunction, which is thought to be relevant to the negative and cognitive symptoms of schizophrenia.



Treatment Group	Social Interaction Time (seconds)	% Improvement vs. PCP Control
Vehicle Control (No PCP)	Data not available in search results	N/A
PCP + Vehicle	Data not available in search results	N/A
PCP + Dalzanemdor (Dose 1)	Data not available in search results	Data not available in search results
PCP + Dalzanemdor (Dose 2)	Data not available in search results	Data not available in search results

Note: Specific quantitative data on social interaction time and percentage improvement was not available in the provided search results. The table structure is a template for such data.

In Vivo Efficacy: Amelioration of Deficits in a 7-Dehydrocholesterol Reductase Inhibition Model

This model mimics a state of reduced endogenous NMDA receptor modulation.

Treatment Group	Cognitive Endpoint (e.g., Novel Object Recognition Index)	Electrophysiological Endpoint (e.g., Long-Term Potentiation amplitude)
Vehicle Control	Data not available in search results	Data not available in search results
DHCR7 Inhibitor + Vehicle	Data not available in search results	Data not available in search results
DHCR7 Inhibitor + Dalzanemdor	Data not available in search results	Data not available in search results

Note: Specific quantitative data for the cognitive and electrophysiological endpoints were not available in the provided search results. The table structure is a template for such data.





Experimental Protocols In Vitro Electrophysiology: NMDA Receptor Potentiation

Objective: To determine the potentiation of NMDA receptor currents by **Dalzanemdor**.

Methodology:

- Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express specific NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B).
- Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on the transfected HEK293 cells.
- Drug Application: NMDA receptor currents are evoked by the application of glutamate and glycine. Dalzanemdor is then co-applied at various concentrations with the agonists.
- Data Analysis: The peak amplitude of the NMDA receptor-mediated current in the presence
 of **Dalzanemdor** is compared to the peak amplitude in its absence. The potentiation is
 expressed as a percentage increase over the control response.

Phencyclidine (PCP)-Induced Social Interaction Deficit Model in Rats

Objective: To assess the ability of **Dalzanemdor** to reverse social interaction deficits induced by the NMDA receptor antagonist, PCP.

Methodology:

- Animals: Adult male Sprague-Dawley rats are used.
- PCP Administration: Rats are treated sub-chronically with PCP (e.g., 2 mg/kg, twice daily for 7 days) to induce a social interaction deficit. A washout period follows the final PCP injection.
- Dalzanemdor Treatment: Following the washout period, rats are administered either vehicle or Dalzanemdor at various doses.



- Social Interaction Test: Rats are placed in a novel arena with an unfamiliar conspecific. The
 duration of active social interaction (e.g., sniffing, grooming, following) is recorded over a set
 period.
- Data Analysis: The total time spent in social interaction is compared between the different treatment groups.

7-Dehydrocholesterol Reductase (DHCR7) Inhibition Model

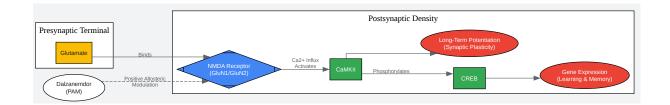
Objective: To evaluate the efficacy of **Dalzanemdor** in a model of compromised endogenous NMDA receptor modulation.

Methodology:

- Animals: C57BL/6J mice are used.
- DHCR7 Inhibitor Administration: A DHCR7 inhibitor is administered to the animals to reduce the levels of cholesterol and 24S-hydroxycholesterol.
- **Dalzanemdor** Treatment: Following the administration of the DHCR7 inhibitor, mice are treated with either vehicle or **Dalzanemdor**.
- Cognitive Assessment: Cognitive function is assessed using behavioral tests such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM).
- Electrophysiological Assessment: In a separate cohort of animals, long-term potentiation (LTP) is induced in hippocampal slices to assess synaptic plasticity.
- Data Analysis: Performance in the cognitive tasks and the magnitude of LTP are compared between the different treatment groups.

Mandatory Visualization

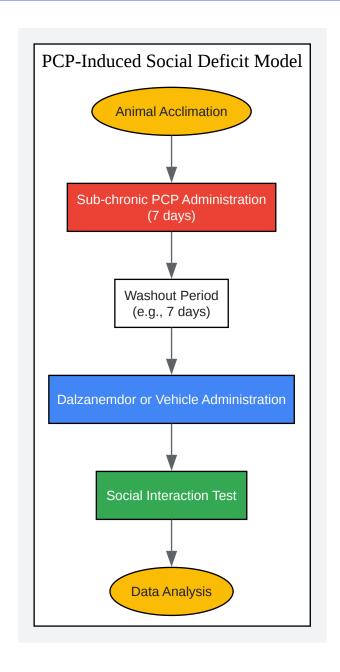




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NMDA Receptor Signaling Pathway and **Dalzanemdor**'s Mechanism of Action.





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Experimental Workflow for the PCP-Induced Social Deficit Model.

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- To cite this document: BenchChem. [Benchmarking Dalzanemdor's performance against historical controls in preclinical studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931302#benchmarking-dalzanemdor-s-performance-against-historical-controls-in-preclinical-studies]

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